molecular formula C23H28N2O5 B13833301 N-alpha-tert-Butyloxycarbonyl-N-beta-(benzyloxycarbonyl)-L-2,3-diaminopropanol

N-alpha-tert-Butyloxycarbonyl-N-beta-(benzyloxycarbonyl)-L-2,3-diaminopropanol

Cat. No.: B13833301
M. Wt: 412.5 g/mol
InChI Key: USLLMVHNFXOLDB-HNNXBMFYSA-N
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Description

N-alpha-tert-Butyloxycarbonyl-N-beta-(benzyloxycarbonyl)-L-2,3-diaminopropanol is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of both tert-butyloxycarbonyl (BOC) and benzyloxycarbonyl (CBZ) protecting groups, which are commonly used in peptide synthesis to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-alpha-tert-Butyloxycarbonyl-N-beta-(benzyloxycarbonyl)-L-2,3-diaminopropanol typically involves multiple steps, starting from commercially available starting materials. The process generally includes the following steps:

    Protection of the amino groups: The amino groups of L-2,3-diaminopropanol are protected using tert-butyloxycarbonyl and benzyloxycarbonyl groups. This is achieved by reacting L-2,3-diaminopropanol with tert-butyl chloroformate and benzyl chloroformate in the presence of a base such as triethylamine.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-alpha-tert-Butyloxycarbonyl-N-beta-(benzyloxycarbonyl)-L-2,3-diaminopropanol undergoes several types of chemical reactions, including:

    Deprotection Reactions: The removal of the BOC and CBZ protecting groups is a common reaction, typically achieved using acidic or hydrogenolytic conditions.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced with other functional groups.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for BOC deprotection, while hydrogenation in the presence of palladium on carbon (Pd/C) is used for CBZ deprotection.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection reactions yield L-2,3-diaminopropanol, while substitution reactions yield various substituted derivatives of the original compound.

Scientific Research Applications

N-alpha-tert-Butyloxycarbonyl-N-beta-(benzyloxycarbonyl)-L-2,3-diaminopropanol has a wide range of applications in scientific research, including:

    Peptide Synthesis: The compound is used as an intermediate in the synthesis of peptides, where the BOC and CBZ groups protect the amino groups during chain elongation.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly in the synthesis of peptide-based drugs.

    Bioconjugation: The compound is used in bioconjugation techniques to link peptides or proteins to other molecules, such as fluorescent dyes or drugs.

    Industrial Applications: It is used in the production of specialty chemicals and materials, where its unique chemical properties are leveraged.

Mechanism of Action

The mechanism of action of N-alpha-tert-Butyloxycarbonyl-N-beta-(benzyloxycarbonyl)-L-2,3-diaminopropanol primarily involves its role as a protecting group in peptide synthesis. The BOC and CBZ groups protect the amino groups from unwanted reactions, allowing for selective reactions at other sites. The deprotection process, which removes these groups, is a critical step in the synthesis of the final peptide product.

Comparison with Similar Compounds

Similar Compounds

    N-alpha-tert-Butyloxycarbonyl-N-beta-(9-fluorenylmethyloxycarbonyl)-L-2,3-diaminopropanol: This compound also contains protecting groups but uses fluorenylmethyloxycarbonyl (FMOC) instead of CBZ.

    N-alpha-tert-Butyloxycarbonyl-N-beta-(bromoacetyl)-L-2,3-diaminopropanol: This compound uses bromoacetyl as a protecting group.

Uniqueness

N-alpha-tert-Butyloxycarbonyl-N-beta-(benzyloxycarbonyl)-L-2,3-diaminopropanol is unique due to the combination of BOC and CBZ protecting groups, which provide distinct advantages in terms of stability and ease of removal. This makes it particularly useful in complex peptide synthesis where selective protection and deprotection are crucial.

Properties

Molecular Formula

C23H28N2O5

Molecular Weight

412.5 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropan-2-yl]carbamate

InChI

InChI=1S/C23H28N2O5/c1-23(2,3)30-22(28)25-15(13-26)12-24-21(27)29-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,26H,12-14H2,1-3H3,(H,24,27)(H,25,28)/t15-/m0/s1

InChI Key

USLLMVHNFXOLDB-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO

Canonical SMILES

CC(C)(C)OC(=O)NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO

Origin of Product

United States

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